molecular formula C19H14O4S B290565 4-Benzoylphenyl benzenesulfonate

4-Benzoylphenyl benzenesulfonate

Cat. No.: B290565
M. Wt: 338.4 g/mol
InChI Key: NDLYTFOGIJWYFM-UHFFFAOYSA-N
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Description

4-Benzoylphenyl benzenesulfonate is a chemical compound of interest in specialized organic synthesis and materials science research. While specific studies on this exact molecule are limited, its structure, incorporating both benzoylphenyl and benzenesulfonate moieties, suggests potential utility in several research areas. Compounds with benzenesulfonate esters have been explored for their properties as intermediates in organic synthesis . The benzophenone component is a well-known chromophore, which may make this compound a candidate for research in photochemical applications or as a building block for polymers with specific light-absorbing qualities . Researchers might investigate its use in creating advanced materials or functional surfaces. As a sulfonate ester, its reactivity may be leveraged in cross-coupling reactions or for the development of novel chemical entities. This product is intended for laboratory research purposes by qualified personnel. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Handling should be conducted in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H14O4S

Molecular Weight

338.4 g/mol

IUPAC Name

(4-benzoylphenyl) benzenesulfonate

InChI

InChI=1S/C19H14O4S/c20-19(15-7-3-1-4-8-15)16-11-13-17(14-12-16)23-24(21,22)18-9-5-2-6-10-18/h1-14H

InChI Key

NDLYTFOGIJWYFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Aryl Benzenesulfonates

The synthesis of aryl benzenesulfonates, the class of compounds to which 4-Benzoylphenyl benzenesulfonate (B1194179) belongs, is primarily achieved through several well-established chemical transformations. These methods involve the formation of a sulfur-oxygen bond between an aromatic ring and a benzenesulfonyl group.

Condensation Reactions Involving Sulfonyl Chlorides and Phenols

The most conventional and widely employed method for synthesizing aryl benzenesulfonates is the condensation reaction between a phenol (B47542) and a sulfonyl chloride. researchgate.netresearchgate.netnih.govresearchgate.neteurjchem.com This reaction, often conducted in the presence of a base, involves the nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonate ester.

The general mechanism for this transformation is outlined below:

Deprotonation of the Phenol: A base is used to deprotonate the hydroxyl group of the phenol, generating a more nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion attacks the sulfur atom of the sulfonyl chloride.

Elimination: The chloride ion is eliminated as a leaving group, resulting in the formation of the aryl sulfonate ester.

Commonly used bases for this reaction include tertiary amines like triethylamine (B128534) (Et₃N) or pyridine, which also serve to neutralize the hydrochloric acid byproduct formed during the reaction. The choice of solvent is crucial and often involves aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetone (B3395972) to avoid side reactions.

Direct Sulfonation of Aromatic Systems leading to Benzenesulfonic Acid Derivatives

The precursor for the sulfonyl chloride component, benzenesulfonic acid, is typically prepared through the direct sulfonation of benzene (B151609). chemrxiv.org This electrophilic aromatic substitution reaction involves treating benzene with a strong sulfonating agent, such as fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) or chlorosulfonic acid. chemrxiv.org

The reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the benzene ring. The resulting benzenesulfonic acid can then be converted to benzenesulfonyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This two-step process provides the necessary benzenesulfonyl chloride precursor for the condensation reaction described previously.

Alternative Approaches for Sulfonate Ester Formation

While the condensation of phenols and sulfonyl chlorides remains the dominant synthetic route, several alternative methods for the formation of sulfonate esters have been developed. These newer approaches often aim to overcome limitations of the traditional method, such as the need for pre-functionalized starting materials or the use of harsh reagents.

One such alternative involves the use of organobismuth reagents. clockss.org A novel ligand coupling reaction between an aryl group and a sulfonyloxy group on a pentavalent bismuth reagent has been established, providing a pathway to aryl sulfonate esters without the need to prepare sulfonyl chlorides and phenols in advance. clockss.org Another modern approach is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which allows for the synthesis of sulfonyl chlorides under milder conditions. nih.gov

Additionally, nickel-catalyzed aryl exchange reactions have been explored for the synthesis of aryl sulfides, which could potentially be oxidized to the corresponding sulfonates. acs.org More recently, visible-light-induced, photocatalyst-free methods have emerged for the synthesis of sulfonate esters from arylazo sulfones, offering a mild and efficient procedure. nih.gov Electrochemical methods, which can replace chemical redox reagents with electricity, are also being investigated for the oxidative sulfonylation of phenols with sodium sulfinates to generate arylsulfonate esters. eurjchem.com

Targeted Synthesis of 4-Benzoylphenyl Benzenesulfonate and Analogues

The targeted synthesis of this compound is most directly achieved by applying the well-established condensation reaction between 4-hydroxybenzophenone (B119663) and benzenesulfonyl chloride. Research in this area has focused on optimizing reaction conditions to maximize yield and selectivity, as well as exploring pathways to structurally related analogues.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound and its analogues is typically accomplished through the esterification of a corresponding hydroxy-benzophenone with a sulfonyl chloride. researchgate.netresearchgate.netnih.gov The optimization of these reactions involves the careful selection of solvent, base, reaction temperature, and time to achieve high yields.

One study on the synthesis of benzophenone (B1666685) derivatives investigated the esterification of (4-allyl-2-hydroxyphenyl)(phenyl)methanone with p-toluyl chloride. The optimal conditions were found to be a 1:1.2 molar ratio of the hydroxy-benzophenone to the acyl chloride, with triethylamine (1.0 eq) as the base in tetrahydrofuran (THF) as the solvent, reacting at room temperature for 2 hours. researchgate.net While this was for an acyl chloride, similar conditions are often applicable to sulfonyl chlorides.

A study focused on the synthesis of a series of sulfonyl-substituted benzophenone derivatives via the esterification of various hydroxy-benzophenones with sulfonyl chlorides under optimized conditions yielded a range of products with good yields. researchgate.net The reactivity of different substituted hydroxy-benzophenones with sulfonyl chlorides demonstrated yields ranging from 62% to 95%, highlighting the influence of substituents on the reaction efficiency. researchgate.net

EntryHydroxy-benzophenone SubstrateSulfonyl Chloride SubstrateProductYield (%)
1(4-allyl-2-hydroxyphenyl)(phenyl)methanoneBenzenesulfonyl chloride(4-allyl-2-(phenylsulfonyloxy)phenyl)(phenyl)methanone85
2(2,4-dihydroxyphenyl)(phenyl)methanoneBenzenesulfonyl chloride4-hydroxy-2-(phenylsulfonyloxy)phenyl)(phenyl)methanone95
3(2-hydroxy-4-methoxyphenyl)(phenyl)methanoneBenzenesulfonyl chloride(4-methoxy-2-(phenylsulfonyloxy)phenyl)(phenyl)methanone91
4(2-hydroxy-4-(allyloxy)phenyl)(phenyl)methanoneBenzenesulfonyl chloride(4-(allyloxy)-2-(phenylsulfonyloxy)phenyl)(phenyl)methanone88
5(2,4-dihydroxyphenyl)(phenyl)methanone4-Methylbenzenesulfonyl chloride4-hydroxy-2-(tosyloxy)phenyl)(phenyl)methanone92

Data in this table is derived from a study on the synthesis of novel benzophenone photoinitiators and represents the yields obtained under their optimized reaction conditions. researchgate.net

Exploration of Novel Pathways for Substituted Benzenesulfonate Esters

The exploration of novel pathways to substituted benzenesulfonate esters, including those with a benzophenone scaffold, is an active area of research. One approach involves the synthesis of highly substituted biaryl ketones through methods like aerobic oxidative [3+3] benzannulation reactions. researchgate.net The resulting benzophenone structures could then potentially undergo functional group transformations to introduce a hydroxyl group, followed by esterification to the desired sulfonate ester.

Another area of exploration is the direct C-H sulfonylation of aromatic systems. While this has been demonstrated for various N-heteroaromatics and N,N-dialkylanilines, its application to the direct sulfonylation of a benzophenone core is a potential future direction. chemrxiv.orgresearchgate.netnih.gov Such a method would be highly atom-economical, avoiding the need for pre-installing a hydroxyl group on the benzophenone ring.

The synthesis of various benzophenone derivatives serves as a platform for creating a diverse range of sulfonate esters. For instance, the synthesis of benzophenones with different substitution patterns on the phenyl rings allows for the preparation of a library of analogues of this compound, which can be used to study structure-activity relationships in various applications. rsc.org

Green Chemistry Principles in Sulfonate Ester Synthesis

The application of green chemistry principles to the synthesis of sulfonate esters aims to reduce the environmental footprint of these processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rroij.comsciepub.com The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for designing safer and more sustainable chemical processes. acs.org

Key green chemistry strategies relevant to the synthesis of this compound include:

Prevention of Waste: The first principle of green chemistry emphasizes waste prevention over treatment. acs.org In sulfonate ester synthesis, this translates to designing reactions with high atom economy. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org

Use of Safer Solvents and Reagents: Many traditional organic syntheses rely on volatile and often toxic chlorinated solvents. kahedu.edu.in Green approaches prioritize the use of safer solvents like water, supercritical fluids, or ionic liquids, or even solventless conditions. kahedu.edu.in Furthermore, replacing hazardous reagents like sulfonyl chlorides with more stable and less toxic alternatives such as sodium sulfinates aligns with this principle. rsc.org

Catalysis over Stoichiometric Reagents: Catalytic reagents are superior to stoichiometric ones as they are required in small amounts and can be recycled, thus minimizing waste. acs.org The development of catalytic systems, such as the indium-catalyzed sulfonylation of alcohols or copper-catalyzed reactions, represents a move toward greener synthetic routes for sulfonate esters. researchgate.net Biocatalysis, using enzymes, is another powerful tool as enzymes can operate under mild conditions and exhibit high specificity, potentially reducing the need for protecting groups. acs.org

Design for Energy Efficiency: Synthetic methods should be designed to minimize energy consumption. kahedu.edu.in This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. The use of alternative energy sources like microwave irradiation or ultrasound can also lead to shorter reaction times and reduced energy usage compared to conventional heating. researchgate.netkahedu.edu.in

Avoiding Chemical Derivatives: Unnecessary derivatization steps, such as the use of blocking or protecting groups, require additional reagents and generate waste. acs.org Developing synthetic routes that avoid these steps, for instance through the use of highly selective catalysts, contributes to a greener process. rroij.comacs.org

Several modern synthetic methods for sulfonate esters exemplify these principles. For example, electro-oxidative synthesis avoids external oxidants, and protocols using aqueous bases in environmentally friendly solvents offer a greener alternative to traditional methods. researchgate.net Visible-light-induced syntheses also present a mild and efficient pathway. nih.gov The table below summarizes and compares different approaches to sulfonate ester synthesis based on green chemistry criteria.

Table 1. Comparison of Synthetic Methodologies for Sulfonate Esters

MethodSulfonylating AgentKey AdvantagesGreen Chemistry Principles AppliedReference
Traditional Schotten-BaumannSulfonyl ChloridesWell-established, generally high yields- researchgate.net
Iodine-Induced CouplingSodium SulfinatesMetal-free, mild conditions, low-cost reagentsSafer Reagents, Less Hazardous Synthesis rsc.org
Electro-oxidationSodium ArenesulfinatesAvoids chemical oxidants, mild conditionsCatalysis, Safer Reagents, Energy Efficiency researchgate.netorganic-chemistry.org
Microwave-Assisted SynthesisSulfonic AcidsRapid reaction times, metal-freeEnergy Efficiency, Prevention of Waste researchgate.net
Visible-Light-Induced ReactionArylazo Sulfones/SO₂ SurrogatePhotocatalyst-free, mild conditionsDesign for Energy Efficiency nih.gov

These evolving methodologies demonstrate a clear trend towards more sustainable practices in the synthesis of sulfonate esters, including this compound, by integrating the core principles of green chemistry to reduce hazard and improve efficiency.

Nucleophilic Substitution Reactions at the Sulfonyl Center (S–O Bond Cleavage)

Nucleophilic substitution at the sulfonyl sulfur atom is a predominant reaction pathway for aryl benzenesulfonates. nih.govacs.org This reaction involves the scission of the sulfur-oxygen bond and is fundamental to the utility of sulfonate esters as both protecting groups and sulfonylating agents.

The kinetics of S–O bond cleavage in aryl benzenesulfonates have been extensively studied to elucidate the factors that control the reaction rate. Studies on the reactions of 2,4-dinitrophenyl X-substituted-benzenesulfonates with various nucleophiles show that the extent of S–O bond cleavage is significantly influenced by the electronic nature of the substituent (X) on the sulfonyl moiety. researchgate.net Electron-withdrawing groups on the sulfonyl group increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack and promoting S–O bond scission. researchgate.netresearchgate.net

Conversely, the electronic effect of the substituent in the leaving aryloxy group has a less pronounced impact on the S–O cleavage pathway compared to its effect on C–O cleavage. researchgate.net In the reactions of Y-substituted phenyl benzenesulfonates with hydrogen peroxide ion, the Hammett plot showed a better correlation with σ constants than σo constants, indicating that the departure of the leaving group is part of the rate-determining step. scispace.com

The basicity of the attacking nucleophile also plays a crucial role. For aminolysis reactions, an increase in the basicity of the amine generally leads to a greater extent of S–O bond cleavage. researchgate.netresearchgate.net This suggests that stronger nucleophiles preferentially attack the harder electrophilic sulfur center.

The precise mechanism of nucleophilic substitution at the sulfonyl center has been a subject of considerable debate, with evidence supporting both concerted (a single transition state) and stepwise (involving a pentacoordinate intermediate) pathways. nih.govrsc.org

For many reactions, a concerted mechanism is favored. scispace.comacs.org For instance, the reactions of Y-substituted phenyl benzenesulfonates with the hydroperoxide ion (HOO⁻) are concluded to proceed through a concerted pathway. scispace.com A stepwise mechanism where leaving group departure is rate-determining was ruled out because the nucleophile (HOO⁻) is more basic and a poorer leaving group than the phenoxide leaving groups studied. scispace.com Similarly, studies on the pyridinolysis of 2,4-dinitrophenyl benzenesulfonate show a linear Brønsted-type plot, which is indicative of a concerted mechanism without a change in the rate-determining step. cdnsciencepub.com

However, evidence for a stepwise mechanism has also been presented, particularly in reactions involving strong nucleophiles and poor leaving groups. rsc.org In the alkaline hydrolysis of aryl benzenesulfonates, a nonlinear Brønsted plot was observed. rsc.org This break was interpreted as a change in mechanism from a two-step process involving a pentavalent intermediate for poorer leaving groups to a concerted process for good leaving groups. nih.govrsc.org In the aminolysis of aryl benzenesulfonates with benzylamines in acetonitrile (B52724), a stepwise mechanism is proposed where the rate-limiting step is the formation of a trigonal-bipyramidal pentacoordinate intermediate. nih.govacs.org The stability of this intermediate is key; destabilization of the proposed zwitterionic tetrahedral intermediate in solvents like acetonitrile can force the reaction to proceed through a concerted mechanism instead. researchgate.net

Mechanistic Pathways in Sulfonate Ester Reactions

Reaction TypeProposed MechanismKey Evidence/ConditionsReference
Hydrolysis (Alkaline)Stepwise to ConcertedNonlinear Brønsted plot; mechanism changes with leaving group ability. rsc.org
Aminolysis (Benzylamines in MeCN)StepwiseBased on Hammett and Brønsted coefficients; rate-limiting formation of a TBP-5C intermediate. nih.govacs.org
PyridinolysisConcertedLinear Brønsted-type plot (βnuc = 0.62). cdnsciencepub.com
Reaction with HOO⁻ConcertedLinear Brønsted plot; stepwise mechanism excluded based on relative basicity of nucleophile and leaving group. scispace.com

The characteristics of both the nucleophile and the leaving group are critical in determining the reaction outcome.

Nucleophile Effects: The strength and nature of the nucleophile can dictate whether S–O or C–O cleavage occurs. In reactions with amines, increasing the basicity of the amine favors S–O bond scission. researchgate.netresearchgate.net However, this trend is reversed for aryloxide nucleophiles, where increasing basicity decreases the extent of S–O cleavage. researchgate.net The "alpha-effect," where a nucleophile with an unshared pair of electrons on the atom adjacent to the nucleophilic center shows enhanced reactivity, is also significant. The hydroperoxide ion (HOO⁻), an α-nucleophile, is more reactive than the hydroxide (B78521) ion (OH⁻) towards aryl benzenesulfonates, despite being about 4 pKa units less basic. scispace.com This enhanced reactivity is attributed to the destabilization of the ground state of the nucleophile through desolvation rather than stabilization of the transition state. scispace.com

Leaving Group Effects: The stability of the leaving group, often related to its pKa, is a key factor. A good leaving group is a weak base that can stabilize the negative charge that develops during the reaction. libretexts.org In nucleophilic substitution reactions, the rate-determining step is often the expulsion of the leaving group. scispace.com For reactions proceeding via a concerted mechanism or a stepwise mechanism with rate-determining leaving group departure, a better leaving group (lower pKa) accelerates the reaction. scispace.comlibretexts.org Hammett-type kinetic studies of the reactions of aryl benzenesulfonates with Grignard reagents provided support for a two-step addition-elimination mechanism where the C–S bond formation is the rate-determining step, followed by a fast departure of the aryloxy leaving group. researchgate.net

Influence of Nucleophile and Leaving Group on Reaction Path

FactorCharacteristicEffect on S–O CleavageReference
NucleophileIncreasing amine basicityIncreases extent of S–O cleavage researchgate.netresearchgate.net
Increasing aryloxide basicityDecreases extent of S–O cleavage researchgate.net
Leaving GroupBetter leaving group (weaker base)Increases reaction rate (when departure is rate-determining) scispace.comlibretexts.org

The choice of solvent can profoundly influence both the rate and the mechanism of nucleophilic substitution reactions of sulfonate esters. Polar protic solvents, which can stabilize ions through hydrogen bonding, can affect the ground state and transition state energies differently. For instance, in SN1-type reactions, polar protic solvents can stabilize the carbocation intermediate, speeding up the reaction. libretexts.org Conversely, for SN2 reactions, polar protic solvents can solvate the nucleophile, lowering its ground state energy and thus increasing the activation energy and slowing the reaction. youtube.com

In the reaction of aryl benzenesulfonates with potassium ethoxide in anhydrous ethanol, the ion-paired ethoxide (EtOK) was found to be more reactive than the dissociated ethoxide ion (EtO⁻). acs.org This indicates that the K⁺ ion catalyzes the reaction, not by enhancing the leaving group's ability to depart, but by increasing the electrophilicity of the sulfur center via a cyclic transition state. acs.org The solvent can also dictate the mechanistic pathway; a reaction that proceeds via a stepwise mechanism in a water-DMSO mixture may be forced into a concerted pathway in a less-polar solvent like acetonitrile, which destabilizes charged intermediates. researchgate.net

Carbon-Oxygen (C–O) Bond Cleavage Pathways in Aryl Sulfonate Esters

While S–O bond cleavage is common, the cleavage of the C–O bond in aryl sulfonate esters is also a significant reaction pathway, particularly under transition metal catalysis. This reactivity makes aryl sulfonates valuable alternatives to aryl halides in cross-coupling reactions. nih.govrsc.orgrsc.org

Aryl sulfonate esters are widely employed as electrophiles in transition metal-catalyzed cross-coupling reactions due to the relatively low activation barrier for C–O bond cleavage via oxidative addition. rsc.org Catalysts based on palladium and nickel are commonly used to facilitate these transformations. rsc.org This approach avoids the use of halogenated starting materials and allows for orthogonal strategies in complex syntheses where aryl halides might also be present. rsc.org For example, palladium catalysts are effective for the cyanation of arenesulfonates with potassium ferrocyanide in aqueous media. acs.org While palladium is often used for reactions with aryl sulfonates, nickel catalysts have been predominantly employed for the C–O bond cleavage of related aryl esters and carbamates. rsc.org

Alternative C-O Scission Mechanisms

While the primary mode of reactivity often involves the sulfonate as a leaving group, alternative carbon-oxygen (C-O) bond scission mechanisms can also occur under specific conditions. These alternative pathways are influenced by factors such as the nature of the reagent and the reaction environment.

One notable alternative involves reductive cleavage. In reactions with certain organometallic reagents, such as organocuprates, the cleavage can be directed to the C-O bond rather than the typical O-S bond scission seen with alkyl sulfonates. thieme-connect.de This reactivity highlights the influence of the metallic species in altering the regioselectivity of the bond cleavage. The choice of the metallic reagent and the solvent system can play a pivotal role in determining whether C-O or O-S bond scission is the predominant pathway.

Furthermore, photochemical processes can induce C-O bond scission. The benzophenone moiety within the molecule can act as a photosensitizer. Upon UV irradiation, the benzoylphenyl group can be excited to a triplet state. This excited state is capable of abstracting a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. Subsequent reactions of this radical intermediate can lead to cleavage of the adjacent C-O bond. This photochemical activation provides a pathway for C-O scission that is distinct from thermal or reagent-driven processes and is particularly relevant in the context of photografting polymers onto surfaces modified with 4-benzoylphenyl groups. researchgate.net

Electrophilic Aromatic Substitution on Aromatic Moieties

The two aromatic rings of this compound exhibit different susceptibilities to electrophilic aromatic substitution (EAS) due to the electronic effects of their respective substituents. The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uomustansiriyah.edu.iqminia.edu.eg The rate-determining step is typically the formation of this intermediate, which is followed by a rapid deprotonation to restore aromaticity. uomustansiriyah.edu.iq

The benzoyl group (-COC₆H₅) on the phenyl ring is an electron-withdrawing group. It deactivates the ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. lkouniv.ac.in This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles. Consequently, electrophilic substitution on the benzoyl-substituted ring is slower than on unsubstituted benzene and primarily directs incoming electrophiles to the meta position. lkouniv.ac.in

Conversely, the benzenesulfonate group (-OSO₂C₆H₅) is also considered a deactivating group. The sulfonate group withdraws electron density from the ring to which it is attached, making it less susceptible to electrophilic attack. Similar to the benzoyl group, it directs incoming electrophiles to the meta position.

The interplay of these electronic effects governs the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and sulfonation on the this compound molecule. For instance, nitration, which typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile, would be expected to occur preferentially at the meta positions of both aromatic rings, albeit at a reduced rate compared to benzene. minia.edu.eglibretexts.org Similarly, sulfonation with fuming sulfuric acid would introduce a sulfonic acid group at the meta position. lkouniv.ac.inlibretexts.org

Intramolecular Rearrangements and Cyclization Mechanisms

The structure of this compound allows for the possibility of intramolecular rearrangements and cyclization reactions under specific conditions, often promoted by strong acids or catalysts.

One potential rearrangement is a Fries-type rearrangement. Although classically applied to phenyl esters, analogous rearrangements can be envisioned for sulfonate esters under thermal or acidic conditions. This would involve the migration of the benzenesulfonyl group from the oxygen atom to a carbon atom of the benzoyl-substituted phenyl ring, leading to the formation of a sulfone. Such rearrangements can proceed through either intramolecular or intermolecular mechanisms.

Intramolecular cyclization can also be a significant reaction pathway. For instance, in the presence of a strong acid, the carbonyl oxygen of the benzophenone moiety can be protonated. This activation could facilitate an intramolecular electrophilic attack of the carbonyl carbon onto the adjacent phenyl ring of the benzenesulfonate group, leading to the formation of a new ring system. The feasibility of such a cyclization would depend on the geometric constraints of the molecule and the stability of the resulting cyclic intermediate. Dehydrative cyclization is a known reaction type for related compounds, often facilitated by reagents that promote the removal of water. google.com

Furthermore, related structures have been shown to undergo cyclization reactions to form various heterocyclic systems. massivechem.com For example, derivatives of 4-benzoylphenyl compounds can be utilized in the synthesis of oxazoles, thiazoles, and imidazoles through multi-step sequences that may involve initial modification followed by a cyclization step. google.com Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful method for constructing triazole rings, and precursors derived from 4-benzoylphenyl structures can be employed in such reactions to create complex macrocycles. units.it

Scope and Objectives of Academic Inquiry

The academic inquiry into 4-Benzoylphenyl benzenesulfonate (B1194179) is primarily driven by the desire to explore its potential in two main areas: medicinal chemistry and materials science. The structural motifs present in the molecule suggest a range of possible applications that warrant further investigation.

In the realm of medicinal chemistry, the focus is on the potential biological activities of this compound and its derivatives. nih.gov The known anti-inflammatory properties of related benzophenone (B1666685) sulfonates provide a strong rationale for investigating 4-Benzoylphenyl benzenesulfonate as a potential lead compound for the development of new therapeutic agents. nih.goveurekaselect.com The objectives of such research would include the optimization of the structure to enhance its potency and selectivity, as well as elucidation of its mechanism of action at the molecular level.

From a materials science perspective, the interest lies in the photoactive nature of the benzophenone moiety. Benzophenones are widely used as photoinitiators in polymerization reactions. The incorporation of a reactive sulfonate group could allow for the covalent attachment of this photoinitiator to polymer backbones or other substrates, leading to the development of novel photocurable materials with tailored properties. Research in this area would aim to understand the photochemical behavior of this compound and explore its utility in creating new polymers and coatings.

Structure Reactivity Relationships and Quantitative Analysis

Application of Linear Free Energy Relationships (LFERs)

Linear Free Energy Relationships (LFERs) are powerful tools for quantifying the impact of substituents on reaction rates and equilibria. By systematically varying substituents on the phenyl benzenesulfonate (B1194179) framework and measuring the resulting kinetic changes, a detailed picture of the transition state emerges.

The alkaline hydrolysis of series of Y-substituted phenyl benzenesulfonates (where Y is a substituent on the phenoxy leaving group) in aqueous dimethyl sulfoxide (B87167) (DMSO) provides a clear example of LFER application. guidechem.com The 4-benzoyl group is an electron-withdrawing substituent, which influences the pKa of the corresponding phenol (B47542) (4-hydroxybenzophenone) and the rate of its departure as a phenoxide anion. The pKa of 4-hydroxybenzophenone (B119663) has been reported to be approximately 8.14–8.89, with a value of 7.98 determined in a 12.1% ethanol-water mixture. guidechem.comconicet.gov.arstenutz.eustenutz.eu The Hammett substituent constant (σ) for the para-benzoyl group is approximately +0.46 to +0.50. acs.org

Kinetic studies on the alkaline hydrolysis of these esters show a linear Brønsted-type plot when the logarithm of the second-order rate constant (log kOH) is plotted against the pKa of the leaving group phenol. guidechem.comslideshare.net For a series of Y-substituted phenyl benzenesulfonates, a linear Brønsted plot with a slope (βlg) of -0.55 was obtained. guidechem.comslideshare.net This value indicates a moderate degree of negative charge development on the phenoxide oxygen in the transition state.

Interestingly, a standard Hammett plot using σ constants for these reactions results in considerable scatter. guidechem.comslideshare.net However, employing the Yukawa-Tsuno equation, which accounts for both normal substituent effects and through-conjugation, yields an excellent linear correlation with a resonance demand parameter (r) of 0.52. guidechem.comslideshare.net This suggests that there is significant resonance stabilization of the developing negative charge on the leaving group in the transition state, and the reaction proceeds through a concerted SN2-like mechanism. guidechem.comslideshare.net

Conversely, other studies on the same reaction have interpreted a nonlinear Brønsted plot as evidence for a change in mechanism or transition state structure, while a linear Hammett plot with σ- constants (ρ = 1.83) was seen as supporting a concerted pathway. stenutz.euacs.org This highlights the subtleties in interpreting LFER data. For reactions involving nucleophilic attack on the sulfonyl group of X-substituted benzenesulfonyl chlorides, a Hammett ρ-value of +2.02 was observed, indicating that electron-withdrawing groups on the benzenesulfonyl ring accelerate the reaction by making the sulfur atom more electrophilic. stenutz.eu

Substituent (Y) on Phenyl Leaving GrouppKa of Phenol (Y-C₆H₄OH)σ⁻ Constantlog(kOH / M⁻¹s⁻¹)
2,4-(NO₂)₂3.901.271.23
4-CN7.951.00-0.19
3-NO₂8.350.71-0.57
4-Cl9.380.23-1.33
H9.990.00-1.97
4-CH₃10.26-0.17-2.25
4-COPh (estimated) ~7.98 ~0.87 ~ -0.1

Data sourced from studies on substituted phenyl benzenesulfonates. guidechem.com The value for 4-Benzoylphenyl (4-COPh) is estimated based on its known pKa and sigma values.

Cross-interaction coefficients (ρij, also denoted as ρYZ) provide a more sophisticated method for probing transition state structures. This coefficient is determined by measuring the reaction rates for a series of compounds with systematic variations in two different substituent positions, for example, substituent Y on the leaving group and substituent Z on the nucleophile. The magnitude and sign of ρij reveal the degree of interaction between the two substituents in the transition state.

In the solvolysis of 1-phenyl-2-propyl benzenesulfonates, cross-interaction constants were used to distinguish between a solvent-assisted (ks) and an aryl-assisted (kΔ) pathway. A large ρYZ value is indicative of a strongly bonded transition state with a low degree of bond cleavage. For nucleophilic substitution reactions, a large positive ρij suggests a transition state with significant bond formation, characteristic of a tight, SN2-like structure. The analysis of these coefficients allows for a detailed mapping of the transition state along the reaction coordinate, providing insights into the relative extents of bond formation and bond cleavage.

Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

The kinetics of reactions involving 4-Benzoylphenyl benzenesulfonate are profoundly influenced by both steric and electronic effects.

Electronic Effects: As quantified by the Hammett and Brønsted relationships, electron-withdrawing substituents on the leaving group, such as the 4-benzoyl group, stabilize the forming phenoxide anion, making it a better leaving group and thus accelerating the rate of nucleophilic substitution. guidechem.comstenutz.eu The positive ρ value for substituents on the benzenesulfonyl ring indicates that electron-withdrawing groups on this part of the molecule also increase the reaction rate by enhancing the electrophilicity of the sulfur center. stenutz.eu

Steric Effects: While the para-position of the benzoyl group minimizes direct steric hindrance at the reaction center, steric effects can play a crucial role in related sulfonyl transfer reactions. For instance, studies on arenesulfonyl chlorides with ortho-alkyl groups have shown a counterintuitive acceleration of the reaction rate. stenutz.eu This is not due to transition state stabilization but rather to destabilization of the ground state, where steric congestion forces the molecule into a rigid, high-energy conformation that is closer to the geometry of the transition state. stenutz.eu In other systems, such as the hydrolysis of N-acyl-β-sultams, increasing steric hindrance can shift the site of nucleophilic attack from the sulfonyl sulfur to the acyl carbon, completely changing the reaction pathway. acs.org

Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation

While specific kinetic isotope effect (KIE) studies for this compound are not prominently documented, the technique is a powerful tool for elucidating reaction mechanisms in sulfonyl transfer reactions. By replacing an atom at or near the reaction center with one of its heavier isotopes (e.g., ¹⁸O in the nucleophile or leaving group, or ³⁴S at the sulfur center), one can measure the effect on the reaction rate.

A significant primary KIE (klight/kheavy > 1) is observed when a bond to the isotope is broken in the rate-determining step. For the hydrolysis of this compound:

An ¹⁸O KIE using H₂¹⁸O would help determine the degree of S-O bond formation in the transition state.

A leaving group ¹⁸O KIE (by labeling the phenoxy oxygen) would probe the extent of S-O bond cleavage.

A ³⁴S KIE would be sensitive to changes in the bonding environment of the central sulfur atom.

For example, studies on the hydrolysis of sulfate (B86663) monoesters have used a ³⁴S KIE to demonstrate that S-O bond cleavage is the rate-controlling step, which argues against a fully associative mechanism. The absence of a significant KIE (an effect close to unity) can suggest that bond breaking/formation does not occur in the rate-determining step, pointing towards a stepwise mechanism with a preceding or subsequent rate-limiting step.

Correlation of Computational Data with Experimental Reactivity Profiles

Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complement to experimental kinetic studies. For the alkaline hydrolysis of aryl benzenesulfonates, DFT calculations have been employed to map the potential energy surface of the reaction. stenutz.euacs.org

These studies have investigated the existence of a pentavalent sulfurane intermediate, which would be indicative of a stepwise addition-elimination mechanism. stenutz.euacs.org However, for many aryl benzenesulfonates, computational results show no thermodynamically stable intermediate, suggesting the reaction proceeds through a single, concerted transition state. stenutz.euacs.org The calculated transition state geometries show the simultaneous formation of the new sulfur-nucleophile bond and cleavage of the sulfur-leaving group bond. stenutz.eu These computational findings are in excellent agreement with experimental data that show linear Hammett plots, which are also consistent with a single, concerted mechanism. stenutz.euacs.org Furthermore, DFT calculations have successfully rationalized the unexpected steric effects observed in the substitution of ortho-alkylated arenesulfonyl chlorides by demonstrating the energetic destabilization of the ground state. stenutz.eu This synergy between experimental LFER data and high-level computational modeling provides a detailed and robust understanding of the reaction mechanism.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution and the solid state.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of 4-Benzoylphenyl benzenesulfonate (B1194179). By analyzing the chemical shifts (δ), signal multiplicities, and integration values, a complete assignment of all protons and carbons can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Benzoylphenyl benzenesulfonate is expected to exhibit distinct signals corresponding to the protons on its three aromatic rings. The protons of the benzenesulfonate ring and the benzoyl ring will show characteristic multiplets in the aromatic region (typically δ 7.0-8.2 ppm). The chemical shifts are influenced by the electron-withdrawing nature of the sulfonate and carbonyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon (C=O) - ~196
Aromatic Protons/Carbons 7.2 - 8.1 120 - 150
Carbon attached to Ester Oxygen - ~150

Note: These are predicted values based on analogous structures and general NMR principles.

To unambiguously assign the complex spectral data and to understand the molecule's structure in different phases, advanced NMR techniques are employed.

2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity. A COSY spectrum would reveal proton-proton couplings within each aromatic ring, while HSQC and HMBC spectra would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively, confirming the link between the benzoyl, phenyl, and benzenesulfonate moieties.

Solid-State NMR (ssNMR): Solid-state NMR spectroscopy provides insights into the structure and dynamics of molecules in their solid form. mst.edunih.gov For this compound, ssNMR could be used to study polymorphism, where different crystal packing arrangements lead to distinct NMR spectra. mdpi.com Techniques like Magic-Angle Spinning (MAS) are used to average out anisotropic interactions, resulting in higher resolution spectra. mst.edunih.gov Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments can enhance the signals of low-abundance nuclei like ¹³C, providing detailed information about the molecular conformation in the crystalline state. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. horiba.com The resulting spectra serve as a fingerprint, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands characteristic of its functional groups. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the benzophenone (B1666685) moiety is expected around 1660-1685 cm⁻¹. The sulfonate group (SO₃) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations, typically found in the regions of 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively. evitachem.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. vscht.cz The C-O-S ester linkage will also have characteristic stretching frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information. horiba.com Non-polar bonds, such as the aromatic ring C=C bonds, often produce strong Raman signals. The symmetric breathing modes of the benzene (B151609) rings are particularly prominent in the Raman spectrum. chemicalbook.com Analysis of both IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule. nih.govnih.gov

Table 2: Key IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Benzoyl C=O Stretch 1660 - 1685 (Strong) Moderate
Sulfonate S=O Asymmetric Stretch 1350 - 1420 (Strong) Weak
Sulfonate S=O Symmetric Stretch 1150 - 1200 (Strong) Moderate
Aromatic C=C Ring Stretch 1400 - 1600 (Variable) Strong
Aromatic C-H Stretch 3000 - 3100 (Variable) Strong

Note: These are characteristic frequency ranges and relative intensities.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. zu.edu.pk For this compound (C₁₉H₁₄O₄S), HR-MS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula.

The calculated monoisotopic mass of C₁₉H₁₄O₄S is approximately 350.0613 Da. HR-MS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure this mass with high accuracy (typically within 5 ppm), which helps to distinguish the compound from other species with the same nominal mass. zu.edu.pk

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. Upon collisional activation, the molecular ion would be expected to fragment at its weakest bonds. Likely fragmentation patterns for this compound include:

Cleavage of the ester bond, leading to the formation of a benzenesulfonyloxy radical and a benzoylphenoxide ion, or vice versa.

Loss of sulfur dioxide (SO₂) from the benzenesulfonate moiety.

Fragmentation of the benzophenone core, yielding characteristic benzoyl cations.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can determine precise bond lengths, bond angles, and torsion angles. pages.dev This information reveals the molecule's exact conformation and how it packs within the crystal lattice.

The crystal structure obtained from X-ray diffraction allows for a detailed analysis of the intermolecular forces that govern the supramolecular assembly. nih.gov For this compound, several noncovalent interactions are expected to play a crucial role in its crystal packing:

π-π Stacking: The presence of three aromatic rings makes π-π stacking interactions highly probable. These interactions, where the electron-rich π systems of adjacent rings overlap, would be a dominant force in the crystal packing, likely leading to stacked or offset arrangements of the molecules.

Weak Hydrogen Bonding: Although there are no classic hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds can form between the aromatic C-H groups and the electronegative oxygen atoms of the carbonyl and sulfonyl groups. These interactions, while individually weak, can collectively contribute significantly to the stability of the crystal structure.

Dipole-Dipole Interactions: The polar carbonyl and sulfonyl groups create significant dipole moments in the molecule, leading to dipole-dipole interactions that influence the orientation of molecules within the crystal lattice.

A detailed crystallographic study would provide quantitative information on the distances and angles of these interactions, offering a deep understanding of the solid-state architecture of this compound. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a crucial technique for the direct detection and characterization of paramagnetic species, including the transient radical intermediates formed during the photolysis of this compound. The photochemical cleavage of the C-S or S-O bonds in aryl sulfonates upon UV irradiation is known to proceed, at least in part, through a radical mechanism, leading to the formation of highly reactive radical species.

The direct detection of these short-lived radical intermediates by continuous-wave (CW) EPR spectroscopy is often challenging due to their low steady-state concentrations and rapid decay. Consequently, spin trapping techniques are frequently employed. This method involves the use of a spin trap, a diamagnetic molecule that reacts with the transient radical to form a more stable and persistent radical adduct, which can then be readily detected and characterized by EPR.

Research Findings on Aryl Sulfonate Photolysis:

While specific EPR studies singling out this compound are not extensively detailed in publicly accessible literature, research on the photolysis of similar aryl sulfonates provides significant insights into the expected radical intermediates. The irradiation of phenyl sulfonates has been shown to result in the formation of radical intermediates. mdpi.com Studies on the oxidative degradation of phenyl sulfonates have established that desulfonation is a dominant pathway for monoaromatic phenyl sulfonates when subjected to oxidative stress, a process that can be initiated by photochemically generated radicals.

In the context of related compounds, the photolysis of various aromatic ketones and sulfonates has been investigated using EPR spectroscopy, often in conjunction with spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). These studies help in predicting the types of radicals that would be formed from this compound and the expected EPR parameters of their spin adducts.

Upon photolysis, this compound is expected to undergo homolytic cleavage, primarily at the C-S or S-O bonds. This would lead to the formation of a benzoylphenyl radical and a benzenesulfonyloxyl radical, or a 4-benzoylphenoxyl radical and a benzenesulfonyl radical. These primary radicals can then undergo further reactions.

Anticipated Radical Species and EPR Data:

Based on the known photochemistry of related compounds, the following radical intermediates and their corresponding spin adducts with common spin traps could be expected from the photolysis of this compound. The table below presents hypothetical, yet scientifically plausible, EPR spin Hamiltonian parameters for the DMPO adducts of the anticipated radicals in a typical organic solvent like benzene. These parameters are based on literature values for similar radical adducts.

Anticipated Radical Intermediate Spin Trap Hypothetical g-value Hypothetical Hyperfine Coupling Constants (in Gauss, G)
Benzoylphenyl radicalDMPO~2.0060a_N ≈ 14.1 G, a_H ≈ 21.5 G
Benzenesulfonyl radicalDMPO~2.0058a_N ≈ 13.5 G, a_H ≈ 9.8 G
4-Benzoylphenoxyl radicalDMPO~2.0045a_N ≈ 8.0 G, a_H ≈ 7.5 G

This is an interactive table. Users can sort and filter the data.

The g-value and hyperfine coupling constants (a_N for the nitrogen nucleus and a_H for the β-hydrogen of the spin trap) are characteristic of the specific radical adduct and provide structural information about the trapped transient radical. The values presented are estimates and would require experimental verification through EPR analysis of the photolysis of this compound in the presence of the spin trap.

Further detailed studies, potentially employing time-resolved EPR (TR-EPR) spectroscopy, would be invaluable for the direct observation of the initial radical pairs and for elucidating the complete photochemical reaction mechanism, including the dynamics of intersystem crossing and radical pair separation.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reaction mechanisms.

The energetic profile, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical stability and reactivity of the molecule. A smaller gap generally suggests higher reactivity. In benzophenone (B1666685) derivatives, the benzoyl group acts as an electron-deficient core, which can be tuned by various substituents.

Key electronic properties that would be calculated using DFT include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: A measure of the ability of an atom to attract bonding electrons.

Chemical Hardness and Softness: Resistance to change in electron distribution.

These parameters are critical in predicting the behavior of 4-Benzoylphenyl benzenesulfonate (B1194179) in various chemical environments.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-Benzoylphenyl benzenesulfonate

PropertyPredicted Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical stability and reactivity
Ionization Potential7.2 eVEnergy to remove an electron
Electron Affinity1.5 eVEnergy released upon electron addition

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations. Actual values would require specific computational studies.

DFT calculations are highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of a compound. For this compound, DFT can be used to simulate its vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.

Vibrational Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. This spectrum can then be compared with experimental data to assign specific vibrational modes to the observed peaks. For instance, characteristic stretching frequencies for the C=O group in the benzoyl moiety and the S=O bonds in the sulfonate group would be of particular interest. Studies on related benzene (B151609) derivatives and sulfones have shown good agreement between DFT-predicted and experimental spectra. mdpi.comgoogle.com

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of maximum absorption (λmax). For this compound, the electronic spectrum would likely be dominated by transitions involving the aromatic rings and the carbonyl group.

DFT is a valuable tool for elucidating reaction mechanisms by characterizing the structures and energies of intermediates and transition states. While no specific studies on the reaction mechanisms involving this compound have been published, DFT could be applied to investigate its synthesis or degradation pathways. For example, in a nucleophilic substitution reaction, DFT could be used to model the approach of the nucleophile, the formation of a transition state, and the departure of the leaving group. The calculated activation energies would provide a quantitative measure of the reaction kinetics.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Studies

Molecular Dynamics (MD) simulations provide a detailed picture of the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can reveal how it changes its shape and interacts with its environment.

An MD simulation would involve placing the molecule in a simulation box, often with a solvent, and then solving Newton's equations of motion for every atom in the system. This generates a trajectory of atomic positions and velocities, from which various properties can be calculated.

Key insights from MD simulations would include:

Conformational Analysis: Identification of the most stable conformations and the energy barriers between them. The rotational freedom around the C-O and S-O bonds would be of particular interest.

Root Mean Square Deviation (RMSD): A measure of the average distance between the atoms of the simulated structure and a reference structure, indicating conformational stability.

Root Mean Square Fluctuation (RMSF): A measure of the displacement of individual atoms from their average position, highlighting flexible regions of the molecule.

Solvation Effects: Understanding how the molecule interacts with solvent molecules and how this affects its conformation and dynamics.

While specific MD studies on this compound are not available, simulations of related sulfonated compounds have been used to study their aggregation and interaction with surfaces. pku.edu.cn

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

For studying the behavior of this compound in a complex environment, such as in a biological system or a material matrix, hybrid QM/MM methods are particularly useful. These methods combine the accuracy of quantum mechanics (QM) for a small, reactive part of the system with the computational efficiency of molecular mechanics (MM) for the larger, less reactive environment.

In a QM/MM simulation of this compound, the molecule itself could be treated with a QM method (like DFT), while the surrounding solvent or protein would be treated with an MM force field. This approach allows for the study of reactions and interactions in a more realistic environment than what is possible with pure QM calculations.

Mechanistic Pathway Elucidation through Computational Reaction Profiling

Computational reaction profiling involves using quantum chemistry methods to map out the entire energy landscape of a chemical reaction. This includes identifying all relevant intermediates, transition states, and products, and calculating their relative energies. This provides a detailed, step-by-step understanding of the reaction mechanism.

For this compound, this approach could be used to investigate its synthesis, for example, the esterification reaction between a benzoylphenyl alcohol and benzenesulfonyl chloride. By calculating the free energy profile of the reaction, one could determine the rate-limiting step and identify potential side reactions. While no such studies have been published for this specific compound, the methodology has been successfully applied to a wide range of organic reactions.

Role in Advanced Organic Synthesis

Application as a Leaving Group in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The benzenesulfonate (B1194179) moiety is an excellent leaving group, a feature that is central to its application in forming new chemical bonds. Its stability as an anion (benzenesulfonate) facilitates its departure from the aromatic ring, enabling a variety of substitution and coupling reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing C-C and C-heteroatom bonds, and aryl sulfonates like 4-benzoylphenyl benzenesulfonate can serve as effective substrates, functioning as alternatives to the more common aryl halides. orgsyn.org The general mechanism for these reactions involves the oxidative addition of the aryl sulfonate to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or sulfonate. orgsyn.orgnih.gov In this context, this compound can react with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. researchgate.net The use of sulfonate leaving groups like mesylates has been demonstrated, and benzenesulfonates are expected to perform similarly, offering an advantage in terms of atom economy over heavier halides. orgsyn.org

Negishi Reaction: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or sulfonate, catalyzed by a nickel or palladium complex. rsc.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. rsc.org this compound can act as the electrophilic partner, coupling with various organozinc compounds to form new carbon-carbon bonds. rsc.org The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination steps. rsc.org

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated compound (an alkene) with an aryl halide or sulfonate to form a substituted alkene. semanticscholar.org The reaction is catalyzed by palladium complexes and requires a base. sioc-journal.cn The process, attractive for its chemoselectivity and mild conditions, allows for the vinylation or arylation of olefins. semanticscholar.org While aryl halides are common, the use of substrates with sulfonate leaving groups is also established, making this compound a viable precursor for synthesizing complex alkenes. uwindsor.ca

Table 1: Comparison of Cross-Coupling Reactions Utilizing Aryl Sulfonates

Reaction Coupling Partner Catalyst System (Typical) Key Features
Suzuki-Miyaura Organoboron compounds Pd catalyst, Base High functional group tolerance; non-toxic byproducts. nih.gov
Negishi Organozinc compounds Pd or Ni catalyst High reactivity and functional group tolerance. rsc.orgnih.gov
Heck Alkenes Pd catalyst, Base Forms substituted alkenes; high chemoselectivity. semanticscholar.orgsioc-journal.cn

Aryl benzenesulfonates are susceptible to nucleophilic aromatic substitution (SNAr), especially when the aromatic ring is activated by electron-withdrawing groups. ksu.edu.sawikipedia.org The benzoyl group in the para position of this compound serves this activating function.

Studies on the reactions of aryl benzenesulfonates with nucleophiles like benzylamines show that the reaction can proceed through two competitive pathways: cleavage of the sulfur-oxygen bond (S-O) or the carbon-oxygen bond (C-O). nih.gov The major pathway is typically S-O scission, which proceeds through a stepwise mechanism involving a trigonal-bipyramidal intermediate. nih.gov The C-O cleavage pathway involves the formation of a Meisenheimer-type complex, with the expulsion of the sulfonate anion being the rate-limiting step. nih.gov

Rearrangement reactions, which involve the migration of an atom or group within a molecule, are a broad class of organic transformations. berhamporegirlscollege.ac.inrsc.org While specific rearrangements involving this compound are not widely documented, its structure lends itself to potential intramolecular transformations. For instance, the departure of the good benzenesulfonate leaving group could generate an electron-deficient center, potentially initiating an aryl migration, a key step in reactions like the Wagner-Meerwein or Pinacol-type rearrangements under different contexts. berhamporegirlscollege.ac.in

Utilization as a Protecting Group for Hydroxyl Functionalities

A protecting group is used to temporarily mask a functional group to prevent it from reacting in a subsequent step. wikipedia.org Key characteristics of a good protecting group include ease of introduction, stability under various reaction conditions, and selective removal. tcichemicals.com

While the primary role of the benzenesulfonate group is as a leaving group, sulfonate esters are known to be stable under certain conditions, such as acidic and oxidative environments, which is a property of protecting groups. tcichemicals.com However, they are less commonly employed for protecting hydroxyls compared to other groups like silyl (B83357) ethers, benzyl (B1604629) ethers, or acetals. wikipedia.orghighfine.com This is because their high reactivity as a leaving group makes them susceptible to nucleophilic attack, limiting their stability in many synthetic sequences. Deprotection would typically occur under reductive or basic conditions. tcichemicals.com Therefore, while theoretically possible, using the entire this compound molecule as a protecting group for a different part of a larger structure is not a standard application. More commonly, the precursor, 4-hydroxybenzophenone (B119663), would have its hydroxyl group protected by a more conventional protecting group before further transformations.

Intermediates in the Synthesis of High-Value Organic Compounds

This compound is a valuable synthetic intermediate, serving as a precursor for introducing the 4-benzoylphenyl moiety into larger, more complex molecules. This structural unit is found in various high-value compounds, including polymers, photosensitizers, and biologically active molecules. rsc.orgmassivechem.com

Through cross-coupling reactions as described previously, the 4-benzoylphenyl group can be attached to a wide array of other molecular fragments. This makes this compound a key building block in the synthesis of pharmaceuticals, materials for optical applications, and advanced polymers. massivechem.comweebly.com For example, novel tri(4-benzoylphenyl) phosphate (B84403) derivatives have been synthesized and used as supports in peptide synthesis, highlighting the utility of the benzoylphenyl scaffold in creating functional materials. rsc.org

Design and Development of Novel Reagents and Catalysts Incorporating Sulfonate Moieties

The chemistry of sulfonate-containing compounds extends to the development of new reagents and catalysts. Research has focused on synthesizing novel organic salts based on sulfonates that possess specific properties, such as antioxidant activity. nih.govtandfonline.com These studies demonstrate the versatility of the sulfonate functional group in creating hybrid molecules with tailored functions. tandfonline.com

Furthermore, understanding the behavior of leaving groups is critical in catalyst design. rsc.org The reactivity and stability of the leaving group, such as the benzenesulfonate in a palladium pre-catalyst complex, can significantly influence the catalytic cycle's efficiency in cross-coupling reactions. By modifying the electronic and steric properties of sulfonate ligands, researchers can fine-tune the activity and stability of catalysts for specific synthetic applications. rsc.org

Mechanistic Studies of Degradation Pathways

Oxidative Degradation Mechanisms of Aryl Sulfonates

Oxidative processes, particularly those involving highly reactive radical species, play a significant role in the degradation of aryl sulfonates. These reactions can be initiated by various means, including advanced oxidation technologies.

The degradation of aryl sulfonates is often initiated by radical-mediated processes. nih.gov Studies on phenyl sulfonate model compounds have shown that radicals can be generated through photoexcitation. nih.gov Electron paramagnetic resonance (EPR) spectroscopy, coupled with spin trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), has been instrumental in identifying the specific radical intermediates formed during degradation. nih.gov For monoaromatic phenyl sulfonates, desulfonation, the cleavage of the carbon-sulfur bond to release a sulfonate radical (•SO₃⁻), has been identified as a dominant degradation pathway. nih.gov In contrast, diaryl ether sulfonates are more prone to the homolytic scission of the C-O bond, which results in the formation of aryl radicals. nih.gov

The stability of the aromatic ring system influences its susceptibility to radical-induced degradation. An increase in the electron density of the aromatic ring can enhance its stability against such attacks. nih.gov Theoretical studies using density functional theory (DFT) calculations have also suggested that desulfonation is an energetically favorable degradation route for polyaromatic model compounds. nih.gov The generation of aryl radicals from arylazo sulfonates can be influenced by the solvent, with light-induced homolysis of the N-S bond occurring in organic solvents. acs.org

Radical Species Formation Pathway Significance in Degradation
Sulfonate Radical (•SO₃⁻)Photoexcitation of monoaromatic phenyl sulfonatesDominant pathway for monoaromatic phenyl sulfonates, leading to desulfonation. nih.gov
Aryl RadicalHomolytic C-O scission of diaryl ether sulfonates; Photolysis of arylazo sulfonates in organic solvents. nih.govacs.orgKey intermediate in the degradation of more complex aryl sulfonates. nih.gov
Hydroxyl Radical (•OH)Inverted spin trapping reaction with DMPO. nih.govA common reactive oxygen species in advanced oxidation processes. nih.gov

Advanced Oxidation Technologies (AOTs) are a suite of processes that generate highly reactive oxygen species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), capable of degrading a wide range of organic pollutants, including aryl sulfonates. researchgate.netresearchgate.net These technologies provide a powerful tool for studying the oxidative degradation mechanisms of these compounds.

Sulfate radical-based AOTs (SR-AOPs) have garnered significant attention due to the high reactivity of the sulfate radical. researchgate.netacs.org The oxidation of alkyl sulfates and sulfonates by sulfate radicals has been studied, revealing that the second-order rate constants are in the range of 10³ to 10⁸ L mol⁻¹ s⁻¹. acs.org The dominant reaction pathway is likely hydrogen abstraction. acs.org The presence of the sulfur functional groups, -OSO₃⁻ in alkyl sulfates and -SO₃⁻ in sulfonates, tends to decrease the reactivity of the compound towards oxidation due to their strong electron-withdrawing nature. acs.org

Fenton and photo-Fenton processes, which generate hydroxyl radicals, are also effective in degrading organic pollutants. The combination of Fenton reactions with biological treatments, such as using white-rot fungi, can be a powerful tool for the degradation of organic pollutants. researchgate.net The study of such integrated systems helps in understanding the synergistic effects of different degradation mechanisms.

AOT Type Primary Radical Species Mechanism of Action
Sulfate Radical-Based AOTs (SR-AOPs)Sulfate Radical (SO₄•⁻)Hydrogen abstraction from the organic substrate. acs.org
Fenton and Photo-Fenton ProcessesHydroxyl Radical (•OH)Non-selective oxidation of a wide range of organic compounds.
SonolysisHydroxyl Radical (•OH)Oxidation of aryl rings. researchgate.net

Biotransformation and Enzymatic Degradation Pathways of Organic Sulfonates

Microorganisms have evolved diverse metabolic pathways to utilize organic sulfonates as a source of sulfur and, in some cases, carbon and energy. These biological processes involve specific enzymes that catalyze the cleavage of the stable carbon-sulfur bond.

Many microorganisms can utilize sulfonates as a sulfur source for growth, especially when inorganic sulfate is limited. core.ac.uk This process, known as desulfonation, is often regulated by a global network for sulfur scavenging. d-nb.info In aerobic bacteria, the desulfonation of aromatic and aliphatic sulfonates is an oxygen-dependent process catalyzed by enzymes such as FMNH₂-dependent monooxygenases. core.ac.ukethz.ch For instance, Pseudomonas putida employs an FMNH₂-dependent monooxygenase system for the desulfonation of aromatic sulfonates. ethz.ch

The initial step in the microbial metabolism of sulfonates is often their transport into the cell via specific transport systems. d-nb.infouni-konstanz.de Once inside the cell, desulfonating enzymes act on the substrate. A common mechanism involves the oxygenolytic cleavage of the C-S bond, which introduces a hydroxyl group onto the aromatic ring, releasing sulfite (B76179) (SO₃²⁻) and forming a phenol (B47542). asm.org This conversion to a phenol makes the molecule more susceptible to further biodegradation. asm.org

Anaerobic bacteria also possess the capability to degrade sulfonates, sometimes involving glycyl radical enzymes for C-S bond cleavage. nih.gov

Microorganism Type Key Enzyme Type Desulfonation Mechanism
Aerobic Bacteria (e.g., Pseudomonas, Rhodococcus)FMNH₂-dependent monooxygenasesOxygen-dependent cleavage of the C-S bond, often resulting in a phenol and sulfite. core.ac.ukethz.chasm.orgnih.gov
Anaerobic BacteriaGlycyl radical enzymesOxygen-independent C-S bond cleavage through free radical chemistry. nih.gov

The identification of metabolites and intermediates is crucial for elucidating the degradation pathways of organic sulfonates. In the microbial degradation of benzene (B151609) sulfonate by Alcaligenes sp., catechol was identified as a key intermediate, formed through a dioxygenation reaction. uni-konstanz.denih.gov This catechol is then subject to meta ring cleavage. uni-konstanz.denih.gov Similarly, the degradation of 4-toluene sulfonate by the same organism yielded 4-methylcatechol. uni-konstanz.denih.gov

In the case of the disulfodiphenylethercarboxylate surfactants, bacterial desulfonation resulted in the formation of monosulfodiphenylethercarboxylate-phenols. asm.org The oxidation of the dye Fast Green FCF, which contains a benzenesulfonate (B1194179) moiety, by ruthenium chloride catalysis yielded sodium 3-hydroxybenzenesulfonate and another complex benzene sulfonate derivative as oxidation products. longdom.org

The biotransformation of benzoate (B1203000) in engineered E. coli expressing benzophenone (B1666685) synthase can lead to the formation of 2,4,6-trihydroxybenzophenone, an intermediate in the biosynthesis of benzophenones. mdpi.com This demonstrates the potential for microbial systems to produce complex benzophenone structures.

Parent Compound Identified Metabolite/Intermediate Degradation Pathway/Organism
Benzene SulfonateCatecholAlcaligenes sp. strain O-1 uni-konstanz.denih.gov
4-Toluene Sulfonate4-MethylcatecholAlcaligenes sp. strain O-1 uni-konstanz.denih.gov
DisulfodiphenylethercarboxylatesMonosulfodiphenylethercarboxylate-phenolsRhodococcus opacus ISO-5 asm.org
Fast Green FCFSodium 3-hydroxybenzenesulfonateRuthenium chloride catalyzed oxidation longdom.org
Benzoate2,4,6-TrihydroxybenzophenoneEngineered E. coli mdpi.com

Hydrolytic Stability and Degradation Mechanisms (Focus on Chemical Pathways)

The C-S bond in aryl sulfonates is strong and not readily cleaved by simple hydrolysis. However, the presence of other reactive sites in the molecule can lead to degradation under certain conditions. For instance, the degradation of polymers containing sulfonate groups can be initiated by radical attack, leading to chain fragmentation. researchgate.net

In some cases, the degradation of related compounds can provide insights. For example, the hydrolysis of p-nitrophenyl sulfate, an aryl sulfate ester, is catalyzed by arylsulfatase enzymes. scirp.org While this is an enzymatic process, it highlights the susceptibility of the ester linkage to cleavage. The hydrolytic stability of photocrosslinkable copolymers containing acrylamide (B121943) structures has been noted to be improved. google.com

It is important to distinguish between the stability of the sulfonate group and the stability of the entire molecule. While direct hydrolysis of the C-SO₃ bond is unlikely under normal environmental conditions, other parts of the 4-benzoylphenyl benzenesulfonate molecule, such as the ester linkage, could potentially be more susceptible to hydrolysis, although specific data on this compound is limited in the provided search results.

Historical Development and Future Research Directions

Historical Milestones in Sulfonate and Sulfonate Ester Chemistry

The journey into the world of sulfonate and sulfonate ester chemistry began with the discovery of aromatic sulfonation, an electrophilic aromatic substitution reaction that introduces a sulfonic acid group onto an arene. wikipedia.org This reaction, historically significant in the synthesis of dyes and pharmaceuticals, laid the groundwork for the development of a vast array of sulfonyl-containing compounds. wikipedia.org Key historical developments include:

The Piria Reaction (1851): Raffaele Piria discovered that treating nitrobenzene (B124822) with a metal bisulfite results in an aminosulfonic acid, a reaction that combines nitro group reduction with sulfonation. wikipedia.org

The Tyrer Sulfonation Process (1917): This industrial process involved passing benzene (B151609) vapor through hot sulfuric acid to produce benzenesulfonic acid with high efficiency, showcasing the technological importance of sulfonation. wikipedia.org

A crucial breakthrough in the application of this chemistry was the recognition of sulfonate esters as excellent leaving groups in nucleophilic substitution and elimination reactions. periodicchemistry.comnih.gov The conversion of alcohols, which are poor leaving groups, into sulfonate esters like tosylates, mesylates, and triflates, dramatically enhances their reactivity, making them versatile substrates in organic synthesis. periodicchemistry.comlibretexts.org This strategy is a cornerstone of modern organic chemistry, enabling a wide range of chemical transformations. periodicchemistry.comnih.govlibretexts.org

Emerging Research Areas for 4-Benzoylphenyl Benzenesulfonate (B1194179) and Related Structures

While specific research on 4-Benzoylphenyl benzenesulfonate is not extensively documented in publicly available literature, its structure, which combines a benzophenone (B1666685) moiety with a benzenesulfonate group, places it at the intersection of several exciting research fields. The benzophenone component is a well-known photoinitiator, capable of absorbing UV light to generate radicals and initiate polymerization. nih.gov The benzenesulfonate portion serves as a potential leaving group. This unique combination suggests several emerging research areas:

Photoinitiators for Polymerization: A significant area of interest is the development of novel photoinitiators. Benzophenone-based materials are widely used for UV-induced free-radical polymerizations. nih.gov Research into derivatives like this compound could focus on tuning the photochemical properties, such as absorption wavelength and initiation efficiency, for applications in coatings, adhesives, and 3D printing. nih.gov

Functional Polymers: The incorporation of the this compound moiety into polymer chains could lead to materials with unique properties. For instance, benzophenone-containing polymers are being explored for photocatalytic applications, such as molecular oxygen activation. researchgate.net The sulfonate group could be used for post-polymerization modification or to influence the polymer's solubility and thermal stability.

Dual-Function Molecules in Organic Synthesis: The compound's structure suggests a dual role in synthetic chemistry. The benzophenone part can act as a photoremovable protecting group, while the benzenesulfonate can function as a leaving group in a subsequent transformation, allowing for sequential, controlled reactions on a molecule.

Advancements in Synthetic Strategies and Methodologies for Complex Sulfonate Esters

The traditional method for synthesizing sulfonate esters involves the reaction of an alcohol or phenol (B47542) with a sulfonyl chloride in the presence of a base. periodicchemistry.comnih.gov For this compound, this would typically involve the reaction of 4-hydroxybenzophenone (B119663) with benzenesulfonyl chloride.

Reactant 1Reactant 2ProductGeneral Conditions
4-HydroxybenzophenoneBenzenesulfonyl ChlorideThis compoundPresence of a base (e.g., pyridine, triethylamine)

Recent years have seen the development of more advanced and efficient methods for the synthesis of aryl sulfonate esters, which could be applied to the preparation of complex structures like this compound. eurjchem.comeurjchem.comorganic-chemistry.org These modern strategies often focus on milder reaction conditions, broader substrate scope, and improved sustainability.

Modern Synthetic Approaches for Aryl Sulfonate Esters:

MethodDescriptionAdvantages
Indium-Catalyzed Sulfonylation A facile and efficient method using indium as a catalyst for the reaction between sulfonyl chlorides and alcohols or phenols.Shows generality for various substrates, including sterically hindered ones. eurjchem.com
Electro-oxidation A sustainable synthesis from phenols and sodium arenesulfinates using electro-oxidation, avoiding the need for chemical oxidants.Mild reaction conditions and good to excellent yields. organic-chemistry.org
Ytterbium(III) Triflate Catalysis Ytterbium(III) trifluoromethanesulfonate (B1224126) efficiently catalyzes the reaction of alcohols with toluenesulfonic acid anhydride.Neutral and mild conditions, with easy product purification. organic-chemistry.org
Amine-Free Sulfonylation 4-Methylpyridine N-oxide catalyzes the sulfonylation of various alcohols in the presence of molecular sieves at room temperature.Mild method suitable for base-sensitive substrates. organic-chemistry.org

A one-pot synthesis of benzophenone esters and sulfonates has been described, involving the reaction of 4-hydroxybenzophenone with various sulfonyl chlorides, which represents a direct and efficient route to compounds like this compound. researchgate.netnih.goveurekaselect.com

Frontiers in Mechanistic Understanding and Computational Modeling of Sulfonate Reactivity

The reactivity of sulfonate esters is a subject of ongoing mechanistic investigation. While traditionally considered to undergo concerted (SN2) reactions, recent studies on the hydrolysis of aryl benzenesulfonates have provided kinetic and computational evidence for a stepwise mechanism involving a pentavalent intermediate, particularly with a strong nucleophile and a poor leaving group. rsc.org This finding challenges long-held assumptions and opens new avenues for understanding and controlling the reactivity of these compounds.

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool for elucidating the mechanisms of reactions involving sulfonyl groups. For instance, computational studies have been employed to investigate the intricate mechanisms of sulfonyl migrations, which can occur through either radical or polar pathways. orgsyn.org Such studies can provide valuable insights into the transition states and intermediates that govern the reactivity of compounds like this compound.

Key Areas of Mechanistic and Computational Investigation:

Concerted vs. Stepwise Mechanisms: Further exploring the conditions that favor concerted versus stepwise pathways in nucleophilic substitution reactions of sulfonate esters.

Role of the Benzophenone Moiety: Investigating how the electronic and steric effects of the benzophenone group influence the reactivity of the benzenesulfonate leaving group.

Photochemical Reaction Pathways: Modeling the photochemical processes of this compound upon UV irradiation, including the mechanism of radical generation and subsequent reactions.

Sulfonyl Group Transfer: Studying the mechanism of intermolecular and intramolecular sulfonyl group transfer reactions, which are relevant to the potential applications of this compound in dynamic covalent chemistry and materials science.

Expanding Roles and Applications in Future Organic Transformations and Materials Science

The unique bifunctional nature of this compound positions it as a promising building block for future applications in both organic synthesis and materials science.

In organic transformations , the benzenesulfonate group's established role as an excellent leaving group can be exploited in a variety of cross-coupling and substitution reactions. periodicchemistry.comeurjchem.com The presence of the benzophenone moiety opens the door to photochemically controlled reactions, where the leaving group potential could be "switched on" or modified by light.

In materials science , the applications are potentially even more diverse. The benzophenone unit is a key component in many photo-curable systems. nih.gov

Potential Future Applications:

FieldApplicationRationale
Materials Science Photo-crosslinkable Polymers: Incorporation into polymers to create networks that can be cross-linked with UV light, useful for coatings, hydrogels, and microfabrication.The benzophenone moiety acts as a photo-crosslinker. nih.gov
Photosensitive Materials: Development of materials for photolithography and data storage, where the sulfonate group could be cleaved upon irradiation to change the material's properties.The combination of a photoactive group and a leaving group allows for light-induced chemical changes.
Organic Synthesis Photoremovable Protecting Groups: The 4-benzoylphenyl group could serve as a protecting group for phenols that can be removed under mild, UV-light conditions.The benzophenone chromophore can facilitate a photochemical cleavage reaction.
Dual-Role Reagents: Use in multi-step synthetic sequences where the compound first participates in a photochemically-driven reaction, followed by a reaction involving the sulfonate leaving group.The two functional groups offer orthogonal reactivity.
Bioconjugation Photo-activatable Crosslinkers: Design of reagents for cross-linking biomolecules with spatial and temporal control using light.The benzophenone can form covalent bonds upon UV activation.

As synthetic methodologies become more advanced and our understanding of reaction mechanisms deepens, the potential for designing and utilizing complex sulfonate esters like this compound in a wide range of innovative technologies will undoubtedly continue to grow.

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